molecular formula C10H17NO B6894488 n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide

n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide

Cat. No.: B6894488
M. Wt: 167.25 g/mol
InChI Key: CPAIBPJCQLQKII-UHFFFAOYSA-N
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Description

n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide: is a synthetic organic compound characterized by its unique cyclopropyl structure

Properties

IUPAC Name

N-(2-methyl-2-propan-2-ylcyclopropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-5-9(12)11-8-6-10(8,4)7(2)3/h5,7-8H,1,6H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAIBPJCQLQKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide typically involves the reaction of 2-methyl-2-(propan-2-yl)cyclopropylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amides.

Scientific Research Applications

Chemistry: n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Methyl-2-(propan-2-yl)cyclopropylamine: A precursor in the synthesis of n-[2-Methyl-2-(propan-2-yl)cyclopropyl]prop-2-enamide.

    Prop-2-enoyl chloride: Another precursor used in the synthesis.

    Cyclopropylamines: A class of compounds with similar cyclopropyl structures.

Uniqueness: this compound stands out due to its specific combination of a cyclopropyl ring and an enamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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